molecular formula C19H23N5O4 B2831008 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034538-76-4

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2831008
CAS RN: 2034538-76-4
M. Wt: 385.424
InChI Key: PGQJRNFCRJDUQY-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications

Antitubercular and Antibacterial Activities

Research has demonstrated that derivatives of 1,3,5-triazinyl carboxamides exhibit significant antitubercular and antibacterial activities. For example, a series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized, showing potent antitubercular and antibacterial effects against reference drugs like Pyrazinamide and Streptomycin. These findings suggest potential applications in developing new antimicrobial agents (Bodige et al., 2020).

Synthetic Methodology Development

Compounds containing the 4,6-dimethoxy-1,3,5-triazine moiety have been utilized in novel synthetic methodologies for producing a wide range of chemicals. For instance, a method to convert carboxy groups into a 4,6-dimethoxy-1,3,5-triazine group was applied to N-benzylpyroglutamic acids, indicating potential applications in preparing antifungal products (Oudir et al., 2006).

Material Science Applications

In the field of materials science, aromatic polyamides containing pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were synthesized, showcasing excellent thermal stability and electrochromic properties. These materials, prepared from novel dicarboxylic acid monomers, demonstrate potential for use in electrochromic devices due to their robustness and stability (Chang & Liou, 2008).

Antidepressant and Nootropic Agents

Further investigations into compounds with related structures have identified potential antidepressant and nootropic activities. For example, Schiff’s bases and 2-azetidinones derived from N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides demonstrated promising results in tests for antidepressant activity and cognitive enhancement, indicating their potential as central nervous system active agents (Thomas et al., 2016).

Chemical Reactivity and Synthesis of Novel Molecules

The synthesis and study of novel molecules containing the dimethoxytriazine moiety have revealed unique reactivities and potential biological applications. For instance, the chemistry of dimethoxytriazines, including their reactivity under various conditions, has been explored to synthesize N-aryl substituted pyrrolidinones. This research has identified new scaffolds that may exhibit biological potential, expanding the chemical toolbox for drug discovery and development (Lucescu et al., 2013).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-11-5-6-14(7-12(11)2)24-10-13(8-16(24)25)17(26)20-9-15-21-18(27-3)23-19(22-15)28-4/h5-7,13H,8-10H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQJRNFCRJDUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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